molecular formula C24H24N2O5 B1667267 Amtolmetin guacil CAS No. 87344-06-7

Amtolmetin guacil

Cat. No. B1667267
CAS RN: 87344-06-7
M. Wt: 420.5 g/mol
InChI Key: CWJNMKKMGIAGDK-UHFFFAOYSA-N
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Description

Amtolmetin Guacil is a non-steroidal anti-inflammatory agent used for the treatment of arthritis . It is a prodrug of tolmetin sodium . It works by stimulating capsaicin receptors on the gastrointestinal walls and inhibits prostaglandin synthesis and cyclooxygenase enzyme activity .


Synthesis Analysis

Efforts toward the synthesis and process optimization of Amtolmetin guacil are described in the literature . High-yielding electrophilic substitution followed by Wolf−Kishner reduction are the key features in the novel synthesis of tolmetin, which is an advanced intermediate of Amtolmetin guacil .


Molecular Structure Analysis

The molecular formula of Amtolmetin guacil is C24H24N2O5 . Its molecular weight is 420.46 g/mol . The IUPAC name is (2-methoxyphenyl) 2- [ [2- [1-methyl-5- (4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate .


Chemical Reactions Analysis

Amtolmetin guacil is a non-acidic prodrug of tolmetin, having NSAID properties similar to tolmetin with additional analgesic, antipyretic, and gastroprotective properties . Amtolmetin is formed by amidation of tolmetin by glycine .


Physical And Chemical Properties Analysis

Amtolmetin guacil has a molecular weight of 420.46 g/mol . It is soluble in common organic solvents .

Scientific Research Applications

  • Knee Osteoarthritis

    • Amtolmetin guacil has been used in the treatment of knee osteoarthritis . It is administered orally and is absorbed rapidly with peak plasma levels observed 30 minutes after administration .
    • In a comparative study, Amtolmetin guacil was found to be an effective treatment for knee osteoarthritis, providing better reduction in pain and improvement in functional abilities of patients . The better safety profile of Amtolmetin guacil makes it a choice of treatment for older patients and patients with high risk of gastrointestinal complications .
  • Rheumatoid Arthritis

    • Amtolmetin guacil has been used in the treatment of rheumatoid arthritis . It is a non-acidic prodrug of tolmetin, having NSAID properties similar to tolmetin with additional analgesic, antipyretic, and gastroprotective properties .
    • The management of rheumatoid arthritis has undergone major advances in recent years, both in terms of the drugs armamentarium and therapeutic strategy . Treating disease to target, aiming at remission, through a tight control protocol is regarded as the standard of care .
  • Pain Relief

    • Amtolmetin guacil is an effective nonsteroidal anti-inflammatory agent with pain-relieving effects . It inhibits prostaglandin synthesis and cyclooxygenase (COX) .
    • Amtolmetin guacil can stimulate capsaicin receptors present on the gastrointestinal wall and also releases gastroprotective nitric oxide (NO) . Amtolmetin guacil can be used to research knee osteoarthritis .

properties

IUPAC Name

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJNMKKMGIAGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236291
Record name Amtolmetin guacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amtolmetin guacil

CAS RN

87344-06-7
Record name Amtolmetin guacil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87344-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amtolmetin guacil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amtolmetin guacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMTOLMETIN GUACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
202
Citations
A Belisari, LG Mantovani - Clinical Drug Investigation, 2001 - Springer
… In comparison with the current most widely used NSAIDs, the new NSAID amtolmetin-guacil costs more but appears to have a better tolerability profile. The lower number and more …
Number of citations: 14 link.springer.com
VK Bhusari, MV Mahadik… - Acta Chromatographica, 2009 - akjournals.com
… amtolmetin guacil As far as we are aware no stability-indicating HPTLC method for analysis of amtolmetin guacil … a stabilityindicating HPTLC assay for amtolmetin guacil, to validate the …
Number of citations: 4 akjournals.com
P Loya, MN Saraf - J Bioequiv Availab, 2010 - researchgate.net
… of amtolmetin guacil, tolmetin sodium and tolmetin glycinamide from human plasma. The method involves extracting amtolmetin guacil, … μg/ml for amtolmetin guacil, tolmetin sodium and …
Number of citations: 6 www.researchgate.net
OF Gaidukova, AP Rebrov, EV Khondkaryan… - Pharmateca, 2016 - pharmateca.ru
… article presents the final results of a prospective, open 12-week study, KORONA study, which was aimed to the evaluation of the efficacy and cardiovascular safety of amtolmetin guacil (…
Number of citations: 1 pharmateca.ru
KK Hotha, DV Bharathi, SS Kumar… - Biomedical …, 2010 - Wiley Online Library
… As TMT causes gastro-intestinal side effects like other NSAIDs, its non-acidic prodrug amtolmetin guacil (AMG) was synthesized. Amtolmetin guacil has similar NSAID properties to TMT …
G Biasi, L Moltoni, C Acciai, S Di Martino… - Reumatismo, 2001 - reumatismo.org
… A clinical study on the anti-inflammatory activity and gastrointestinal tolerability of Amtolmetin Guacil, a new NSAID, compared with diclofenac in aged patients with osteoarticular …
Number of citations: 2 www.reumatismo.org
V Povoroznyuk, N Grygorieva… - Osteoarthritis and …, 2017 - oarsijournal.com
… Conclusions: Amtolmetin guacil is an effective treatment for knee osteoarthritis and provides better reduction in pain and improvement in functional abilities of patients. The better safety …
Number of citations: 5 www.oarsijournal.com
DI Trukhan - Consilium Medicum, 2015 - journals.eco-vector.com
… from the group of NSAIDs with the efficacy and drug safety products is amtolmetin guacil. … -inflammatory drugs, NSAID-gastropathy, prevention, drug safety, amtolmetin guacil, Niselat® …
Number of citations: 10 journals.eco-vector.com
F Montrone, S Santandrea, I Caruso… - Journal of …, 2000 - journals.sagepub.com
… 16 Coruzzi G, Bertaccini G: Gastric effects of the novel nonsteroidal antiinflammatory drug: amtolmetin guacil. Nutrition 1999; 15: 325 – 326. 17 Pisano C, Grandi D, Morini G, et al: …
Number of citations: 44 journals.sagepub.com
E Tsvetkova, L Denisov, E Nasonov - 2017 - ard.bmj.com
Objectives To investigate the efficacy and tolerability of amtolmetin guacil (AMG; Niselat®, Dr. Reddy9s Laboratories Ltd, India) versus previous therapy with nonsteroidal anti-…
Number of citations: 3 ard.bmj.com

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